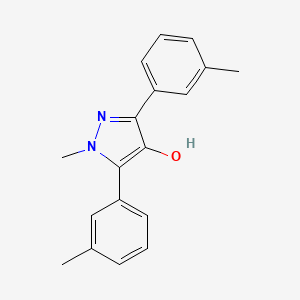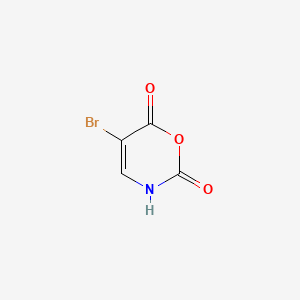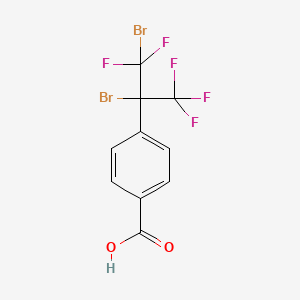
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl group. This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid typically involves the bromination and fluorination of appropriate precursor molecules. One common method includes the reaction of benzoic acid derivatives with brominated and fluorinated reagents under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of higher oxidation state carboxylic acids.
Aplicaciones Científicas De Investigación
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromine and fluorine atoms into molecules.
Biology: Studied for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Mecanismo De Acción
The mechanism of action of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The benzoic acid moiety can interact with active sites in enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to modulate biochemical pathways by altering enzyme kinetics and substrate availability .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: Similar in having bromine atoms but lacks the fluorine atoms and benzoic acid moiety.
1,2-Dibromo-3-chloropropane: Contains bromine and chlorine atoms but differs in its overall structure and properties.
1,2-Dibromotetrachloroethane: Contains multiple halogen atoms but has a different core structure.
Uniqueness
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid is unique due to its combination of bromine and fluorine atoms attached to a benzoic acid core.
Propiedades
Número CAS |
61587-31-3 |
|---|---|
Fórmula molecular |
C10H5Br2F5O2 |
Peso molecular |
411.94 g/mol |
Nombre IUPAC |
4-(1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H5Br2F5O2/c11-8(9(12,13)14,10(15,16)17)6-3-1-5(2-4-6)7(18)19/h1-4H,(H,18,19) |
Clave InChI |
UBDLXTIOGJCBDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


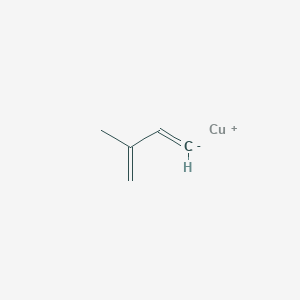
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
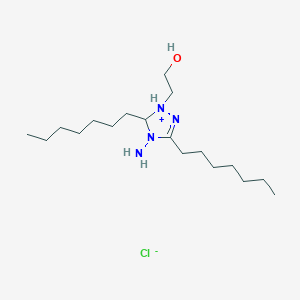
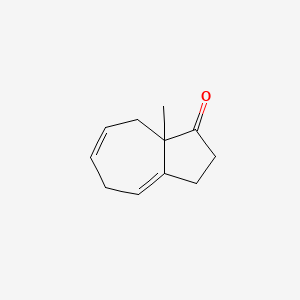
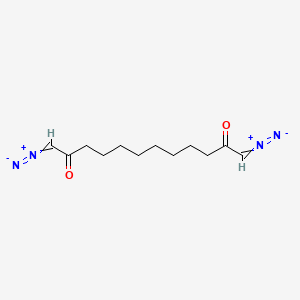
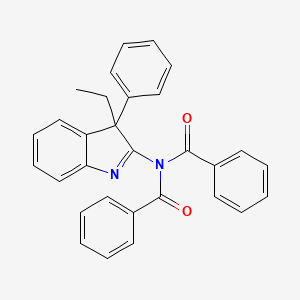
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
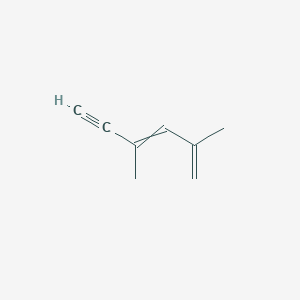
![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
